N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a carboxamide group, a chlorinated phenyl ring, and a trifluoromethyl group
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Substitution on the Phenyl Ring: The chlorinated phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a phenyl ring is chlorinated using chlorine gas or a chlorinating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or trifluoromethyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide: shares similarities with other piperazine derivatives and trifluoromethyl-substituted compounds.
Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents may exhibit different chemical and biological properties.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups often have enhanced stability and unique reactivity compared to their non-fluorinated counterparts.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both a piperazine ring and a trifluoromethyl group makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c1-14-4-2-3-5-15(14)13-26-8-10-27(11-9-26)19(28)25-18-12-16(20(22,23)24)6-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHPVVOWKGMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.